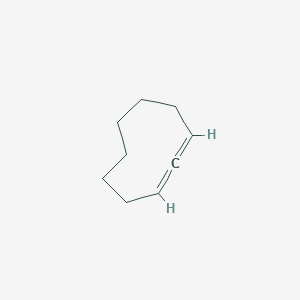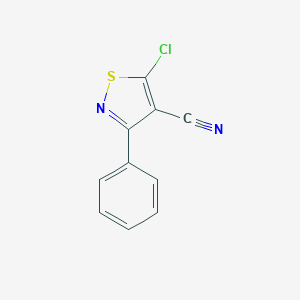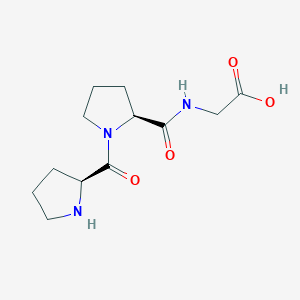
Prolyl-prolyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolyl-prolyl-glycine, also known as PPG, is a tripeptide composed of three amino acids: proline, proline, and glycine. It is a non-proteinogenic peptide that has been extensively studied for its potential applications in the field of medicine and biotechnology. PPG is known for its unique biochemical and physiological properties that make it an attractive molecule for various research studies.
Wissenschaftliche Forschungsanwendungen
Plant Stress Resistance
Prolyl-prolyl-glycine and similar compounds like glycine betaine (GB) and proline have been studied for their role in enhancing plant stress resistance. These compounds are known to accumulate in various plant species in response to environmental stresses such as drought, salinity, and extreme temperatures. They contribute to the integrity of enzymes and membranes and aid in osmotic adjustment in plants under stress conditions. Research has explored the introduction of these compounds into plants through genetic engineering or exogenous application, with promising results in increasing growth and crop yield under stress environments (Ashraf & Foolad, 2007).
Dynamics in Polypeptide Chains
Studies on proline and glycine residues, including prolyl-prolyl-glycine, have shown their significant impact on the dynamics of intrachain loop formation in unstructured polypeptide chains. The presence of these residues influences the speed and energetics of loop formation, which is a crucial aspect in protein folding and structure. This understanding is vital for insights into protein behavior and potential biomedical applications (Krieger, Möglich, & Kiefhaber, 2005).
Peptide Absorption in Intestine
Research on dipeptides like prolyl-glycine has provided insights into peptide absorption in the intestine. These peptides are absorbed by different transport systems, influencing the understanding of nutrient absorption and potential therapeutic applications (Lane, Silk, & Clark, 1975).
Collagen Biosynthesis
Prolyl-prolyl-glycine and similar peptides have been studied for their effects on collagen biosynthesis. Understanding their role in this process can have implications in medical research and treatment strategies for conditions related to collagen synthesis and integrity (Willisch, Hiller, Hemmasi, & Bayer, 1991).
Nutritional and Physiological Effects
The presence of peptides like prolyl-glycine in human blood after ingestion and their impact on physiological processes such as elastin synthesis in human dermal fibroblasts have been studied. These findings are significant in the context of nutrition, skin health, and potential therapeutic applications (Shigemura et al., 2012).
Eigenschaften
CAS-Nummer |
16875-10-8 |
|---|---|
Produktname |
Prolyl-prolyl-glycine |
Molekularformel |
C12H19N3O4 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H19N3O4/c16-10(17)7-14-11(18)9-4-2-6-15(9)12(19)8-3-1-5-13-8/h8-9,13H,1-7H2,(H,14,18)(H,16,17)/t8-,9-/m0/s1 |
InChI-Schlüssel |
LEIKGVHQTKHOLM-IUCAKERBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)O |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)O |
Andere CAS-Nummern |
16875-10-8 |
Sequenz |
PPG |
Synonyme |
L-prolyl-L-prolyl-glycine Pro-Pro-Gly prolyl-prolyl-glycine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



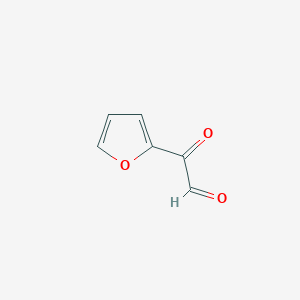


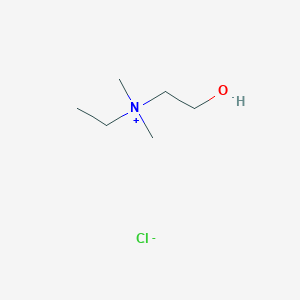




![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

